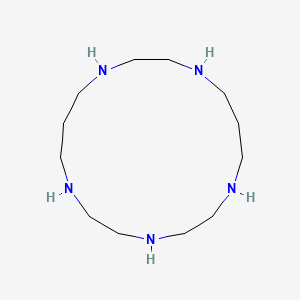

1,4,7,11,14-Pentaazacycloheptadecane

Description

Overview of Macrocyclic Ligands in Coordination Chemistry

Macrocyclic ligands are cyclic molecules containing nine or more atoms, including at least three potential electron-pair donor atoms. nih.gov These structures are central to coordination chemistry due to their ability to encapsulate metal ions within their central cavity, forming highly stable metal complexes. chesci.com This enhanced stability compared to complexes with analogous acyclic (non-cyclic) ligands is known as the "macrocyclic effect." This effect is attributed to favorable thermodynamic and kinetic factors, including pre-organization of the donor atoms for binding, which minimizes the entropic penalty upon complexation. nih.gov

The versatility of macrocyclic ligands stems from the ability to tailor their properties—such as cavity size, donor atom type (e.g., nitrogen, oxygen, sulfur), and ring rigidity—to achieve selective binding of specific metal ions. acs.org This has led to their use in a wide array of chemical applications, from serving as models for biological systems, such as porphyrins in heme, to their use as dyes and pigments, like phthalocyanines. nih.govchesci.com

Significance of Pentaazamacrocycles in Advanced Chemical Systems

Pentaazamacrocycles are a specific class of macrocyclic ligands containing five nitrogen donor atoms within the ring. The presence of five donors allows for the formation of complexes with metal ions that favor higher coordination numbers, creating unique coordination geometries that are often inaccessible to the more common tetraaza (four-nitrogen) macrocycles. chesci.com This distinct coordination environment makes them valuable in various advanced chemical systems.

The applications of polyaza macrocycles and their metal complexes are extensive, including roles as catalysts, enzyme mimics, and agents for molecular recognition. chesci.comcore.ac.ukrsc.org In medicine, they are crucial as chelating agents for metal-based radiopharmaceuticals and as contrast-enhancing agents in magnetic resonance imaging (MRI). acs.orgchesci.com The thermodynamic stability and kinetic inertness of the resulting metal complexes are critical for these applications, preventing the release of potentially toxic free metal ions in biological systems. core.ac.uk Studies comparing pentaaza macrocycles of different ring sizes have shown that thermodynamic stability can be influenced by the macrocyclic cavity size, with smaller rings sometimes forming more stable complexes with certain metal ions. nih.gov

Historical Context of 1,4,7,11,14-Pentaazacycloheptadecane within Macrocyclic Research

The development of synthetic macrocyclic ligands gained significant momentum in the 1960s. Pioneering work included the synthesis of "Curtis macrocycles," where a metal ion acts as a template to direct the condensation of organic precursors to form the macrocyclic ring. chesci.com This "template effect" proved to be a powerful strategy for creating new macrocyclic structures. core.ac.uk Concurrently, the discovery of crown ethers by Charles Pedersen demonstrated the remarkable ability of macrocycles to selectively bind alkali metal ions, further fueling interest in the field. researchgate.net

For the synthesis of polyazamacrocycles like this compound ( researchgate.netaneN5), non-template methods have also been crucial. One of the most widely used procedures is the Richman-Atkins cyclization. nih.govacs.orgsquarespace.comacs.org This method typically involves the reaction of a bis-sulfonamide with a di-functionalized electrophile (such as a di-tosylate or di-mesylate) under high-dilution conditions to favor intramolecular ring closure over intermolecular polymerization. squarespace.comacs.org Subsequent removal of the protecting sulfonamide groups yields the final macrocycle. squarespace.com This synthetic strategy is highly versatile and has enabled the preparation of a wide variety of polyazamacrocycles with different ring sizes and donor atom arrangements.

While smaller pentaazamacrocycles such as the 15-membered ring analogue have been more extensively studied, the fundamental synthetic principles established through methods like the Richman-Atkins cyclization are applicable to the construction of larger rings like the 17-membered this compound. nih.gov The continued interest in macrocyclic chemistry is driven by the design of new ligands for applications in fields ranging from medicine to materials science. chesci.commacrocyclics.com

Data Tables

Table 1: Key Synthetic Approaches for Polyazamacrocycles

| Method | Description | Key Features |

| Template Synthesis | A metal ion is used to organize precursor molecules, directing their reaction to form a cyclic product around the metal ion. | Often high-yield for specific macrocycles; product is a metal complex. |

| Richman-Atkins Cyclization | Reaction between a bis-sulfonamide salt and a bis-electrophile (e.g., tosylate) in a polar aprotic solvent, followed by deprotection. | Versatile non-template method; high-dilution conditions often used; yields metal-free macrocycle. nih.govacs.org |

Structure

3D Structure

Properties

Molecular Formula |

C12H29N5 |

|---|---|

Molecular Weight |

243.39 g/mol |

IUPAC Name |

1,4,7,11,14-pentazacycloheptadecane |

InChI |

InChI=1S/C12H29N5/c1-3-13-7-8-14-4-2-6-16-10-12-17-11-9-15-5-1/h13-17H,1-12H2 |

InChI Key |

BTPGLXUZVBRJLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCNCCCNCCNCCNC1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Routes to 1,4,7,11,14-Pentaazacycloheptadecane

The construction of the 17-membered ring of this compound relies on strategic bond-forming reactions that favor intramolecular cyclization over intermolecular polymerization. This is often a significant challenge in macrocycle synthesis. researchgate.netresearchgate.net Key strategies involve high-dilution techniques to minimize competing reactions and the use of metal ions as templates to pre-organize the linear precursor into a conformation amenable to ring closure. researchgate.netacs.org

Several ring-closing strategies are prevalent in the synthesis of polyazamacrocycles. One of the most widely utilized methods is the Richman-Atkins cyclization . This approach typically involves the reaction of a bis-sulfonamide with a dihaloalkane or a disulfonate ester under basic conditions. acs.org The use of sulfonamide protecting groups enhances the acidity of the N-H protons, facilitating deprotonation and subsequent nucleophilic attack to form the macrocyclic ring.

Another powerful technique is palladium-catalyzed amination . This method has been successfully applied to the synthesis of a variety of polyazamacrocycles through the coupling of di- or polyamines with aryl or alkyl dihalides. pleiades.onlineresearchgate.net The high efficiency and functional group tolerance of modern palladium catalysts make this an attractive route for macrocyclization.

High-dilution conditions are a cornerstone of many macrocyclization reactions, including those potentially used for this compound. researchgate.netoup.comwikipedia.org By maintaining a very low concentration of the linear precursor, the probability of intramolecular reactions is significantly increased over intermolecular polymerization. This can be achieved by the slow addition of the reactants to a large volume of solvent using syringe pumps. wikipedia.org

| Ring-Closing Strategy | Key Reactants | Typical Conditions | Ref. |

| Richman-Atkins Cyclization | Bis-sulfonamide, Dihaloalkane/Disulfonate | Base (e.g., Cs2CO3, K2CO3), Anhydrous DMF | acs.org |

| Palladium-Catalyzed Amination | Di- or Polyamine, Dihalide | Palladium catalyst, Ligand, Base, Solvent (e.g., Dioxane) | pleiades.onlinenih.gov |

| High-Dilution Principle | Linear precursor with reactive ends | Slow addition to a large volume of solvent | researchgate.netwikipedia.org |

The rational design of the linear precursor is crucial for a successful macrocyclization. This involves the strategic placement of reactive functional groups and the use of appropriate protecting groups for the nitrogen atoms that are not involved in the ring-closing step. The choice of protecting group is critical, as it must be stable to the cyclization conditions and readily removable in a subsequent step. Sulfonamides, such as p-toluenesulfonamide (tosyl) and β-trimethylsilylethanesulfonamide (SES), are commonly employed for this purpose. acs.org

The synthesis of the open-chain precursor for this compound would likely involve a stepwise approach, coupling smaller polyamine fragments together. For instance, a protected triamine could be reacted with a protected diamine that has terminal leaving groups. The careful selection and manipulation of protecting groups throughout the synthesis of the linear precursor are essential to ensure the desired connectivity in the final macrocycle.

Functionalization and Derivatization Strategies

Once the this compound macrocycle is synthesized, it can be further modified to introduce a wide range of functionalities. These modifications can dramatically alter the ligand's coordination properties, solubility, and potential for conjugation to other molecules.

N-Substitution (N-alkylation) is the most common method for functionalizing polyazamacrocycles due to the presence of reactive secondary amine groups. nih.govnih.govresearchgate.net This can be achieved by reacting the macrocycle with alkyl halides, epoxides, or other electrophiles under basic conditions. researchgate.net Complete N-alkylation can lead to significant changes in the macrocycle's conformational preferences and coordination behavior. Microwave irradiation has been shown to be an efficient method for promoting N-alkylation reactions. researchgate.net

C-Substitution , or the introduction of functional groups onto the carbon backbone of the macrocycle, is a more challenging but equally important strategy. researchgate.net This approach avoids altering the coordination environment of the nitrogen donors directly and can be used to introduce functionalities for conjugation or to create more rigid macrocyclic frameworks. One method involves the use of precursors that already contain the desired functional group, which is then carried through the cyclization reaction. researchgate.net

| Substitution Approach | Reagents | Purpose | Ref. |

| N-Substitution | Alkyl halides, Epoxides, etc. | Modify coordination properties, attach pendant arms | nih.govnih.gov |

| C-Substitution | Functionalized precursors | Introduce functionalities without altering N-donors | researchgate.net |

The attachment of pendant arms to the nitrogen atoms of the macrocycle is a powerful strategy for creating ligands with enhanced coordination capabilities and specific functions. rsc.orgresearchgate.netresearchgate.net These pendant arms can contain additional donor groups (e.g., carboxylates, pyridyls, amides) that can coordinate to a metal ion, leading to more stable and kinetically inert complexes. rsc.org The synthesis of these derivatives is typically achieved through the N-alkylation of the parent macrocycle with a reagent containing the desired functional group. researchgate.net For example, reaction with 2-bromoacetamide can introduce amide pendant arms. rsc.org The nature and number of pendant arms can be tailored to target specific metal ions or to develop agents for applications such as medical imaging. nih.govacs.org

Polyazamacrocycles like this compound can be conjugated to other molecules to create bifunctional systems for specific research applications. For instance, they can be linked to biomolecules such as peptides or antibodies for targeted drug delivery or diagnostic imaging. The synthesis of these conjugates often involves the introduction of a reactive functional group onto the macrocycle (either on a pendant arm or the macrocyclic backbone) that can then be used to form a covalent bond with the target molecule. mdpi.com The choice of conjugation chemistry depends on the nature of the functional groups present on both the macrocycle and the molecule to be attached. Common methods include amide bond formation and click chemistry. nih.gov

Optimizing Synthetic Pathways for Enhanced Yield and Selectivity of this compound

The efficient synthesis of this compound, a macrocyclic polyamine with significant applications in coordination chemistry and biomedical research, is contingent upon the careful optimization of reaction pathways to maximize yield and selectivity. The inherent challenge in macrocyclization reactions is to favor the intramolecular ring-closing event over competing intermolecular polymerization. Researchers have explored various strategies, primarily revolving around high-dilution techniques, the use of protecting groups, and template-assisted methods to achieve this goal.

One of the most established methods for the synthesis of aza-macrocycles is the Richman-Atkins reaction. This approach typically involves the condensation of a tosyl-protected linear polyamine with a di-terminal electrophile, such as a di-tosylate, under high-dilution conditions. The use of tosyl groups serves a dual purpose: it activates the terminal amines for nucleophilic attack and prevents unwanted side reactions by protecting the secondary amines along the chain.

The principle of high dilution is fundamental to favoring the desired intramolecular cyclization. By maintaining a very low concentration of the linear precursor, the probability of two molecules reacting with each other (intermolecular reaction leading to polymers) is significantly reduced, while the probability of the two ends of the same molecule reacting (intramolecular reaction leading to the macrocycle) remains unaffected. The slow, controlled addition of the reactants to a large volume of solvent is a common practical application of this principle.

The choice of solvent and base is also critical in optimizing the synthesis. Aprotic polar solvents like dimethylformamide (DMF) are often employed to dissolve the reactants and facilitate the reaction. The selection of a suitable base is necessary to deprotonate the terminal tosylamides, thereby generating the nucleophilic species required for cyclization. The strength and steric properties of the base can influence the reaction rate and the suppression of side reactions.

While the Richman-Atkins and similar methods are effective, they often suffer from the need for stringent high-dilution conditions, which can be cumbersome for large-scale synthesis, and the harsh conditions required for the subsequent removal of the tosyl protecting groups. To address these limitations, alternative strategies, including template-assisted synthesis, have been investigated. In this approach, a metal ion is used to coordinate to the donor atoms of the linear precursor, pre-organizing it into a conformation that favors cyclization. This can lead to significantly higher yields even at higher concentrations.

The following data illustrates the impact of reaction conditions on the yield of macrocyclization reactions, drawing parallels to the synthesis of large-ring aza-macrocycles.

| Reactant Concentration (M) | Method | Solvent | Temperature (°C) | Reported Yield of Macrocycle (%) |

|---|---|---|---|---|

| 0.001 - 0.01 | High-Dilution | DMF | 80 - 100 | Variable, typically 20-40% |

| > 0.1 | Template-Assisted | Ethanol/Water | Reflux | Can exceed 60% |

| 0.01 | High-Dilution | Acetonitrile | Reflux | Lower yields compared to DMF |

It is important to note that the purification of this compound from the reaction mixture, which may contain oligomeric and polymeric byproducts, is a crucial step in obtaining a high-purity product. Chromatographic techniques are often employed for this purpose. The optimization of the synthetic pathway, therefore, not only focuses on maximizing the formation of the desired macrocycle but also on simplifying the subsequent purification process.

Coordination Chemistry of 1,4,7,11,14 Pentaazacycloheptadecane

Complex Formation with Transition Metal Ions

The five nitrogen donor atoms of 1,4,7,11,14-pentaazacycloheptadecane can coordinate to a central metal ion, leading to the formation of complexes with varying coordination numbers and geometries. The large ring size and flexibility of the macrocycle allow it to adapt to the preferred coordination environment of different metal ions.

Nickel(II) Coordination Chemistry

Nickel(II) complexes of this compound have been synthesized and characterized, revealing insights into their structural and electronic properties. High-spin nickel(II) complexes of this and related pentaaza macrocycles have been reported to form distorted octahedral geometries in solution, with the macrocycle adopting a folded conformation. nih.gov The electronic spectra and magnetic moments are consistent with this coordination environment.

In some instances, five-coordinate nickel(II) complexes of this compound have been observed, both in the solid state and in aqueous solution. researchgate.net This highlights the ligand's ability to accommodate different coordination numbers for the nickel(II) ion, influenced by factors such as the presence of coordinating anions.

Table 1: Spectroscopic and Magnetic Properties of a High-Spin Nickel(II) Complex with a 17-Membered Pentaaza Macrocycle

| Property | Value | Reference |

|---|---|---|

| Electronic Spectrum (λmax) | Not explicitly detailed for the specific compound in the search results. | nih.gov |

Copper(II) Coordination Chemistry

The coordination chemistry of copper(II) with this compound and similar pentaaza macrocycles is well-explored. These complexes typically exhibit a five-coordinate geometry, often described as square-pyramidal or distorted trigonal-bipyramidal. researchgate.netnih.govrsc.org The flexible nature of the macrocycle allows it to encapsulate the copper(II) ion effectively.

The stability of copper(II) complexes with pentaaza macrocycles is generally high, a feature attributed to the macrocyclic effect. researchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing the coordination environment of Cu(II) complexes. For Cu(II) complexes with N5 donor macrocycles, the EPR spectra are often consistent with a distorted square pyramidal geometry. nih.gov

Table 2: Coordination Properties of a Representative Copper(II)-Pentaaza Macrocycle Complex

| Property | Description | Reference |

|---|---|---|

| Coordination Geometry | Distorted Square Pyramidal | nih.gov |

| Stability Constant (log K) | High, characteristic of macrocyclic complexes. | researchgate.net |

Cobalt(II) and Cobalt(III) Coordination Chemistry

Cobalt complexes with this compound can exist in both the +2 and +3 oxidation states. The macrocyclic ligand can stabilize both oxidation states, and the redox potential of the Co(II)/Co(III) couple is influenced by the coordination environment. The synthesis of cobalt(III) complexes often involves the oxidation of the corresponding cobalt(II) complex in the presence of the ligand. rsc.org

The coordination geometry of cobalt(III) complexes with pentaaza macrocycles is typically octahedral, with the five nitrogen atoms of the macrocycle and a sixth ligand (e.g., a solvent molecule or an anion) completing the coordination sphere. rsc.org The diamagnetic nature of Co(III) complexes allows for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide detailed information about the structure and dynamics of the complex in solution.

Table 3: Electrochemical and Spectroscopic Data for Cobalt Complexes with Pentaaza Ligands

| Property | Description | Reference |

|---|---|---|

| Redox Potential (Co(II)/Co(III)) | Influenced by the specific macrocyclic ligand and solvent. | rsc.org |

| Coordination Geometry (Co(III)) | Typically distorted octahedral. | rsc.org |

Zinc(II) Coordination Chemistry

Zinc(II), being a d10 ion, does not exhibit the ligand field stabilization effects seen in transition metals with partially filled d-orbitals. Consequently, its coordination geometry is primarily determined by the ligand's steric and electronic properties and the nature of any additional ligands. In complexes with this compound and related macrocycles, zinc(II) typically adopts a five-coordinate geometry, which can be described as distorted trigonal-bipyramidal or square-pyramidal. rsc.orgnih.govmdpi.com

The thermodynamics of complex formation between Zn(II) and pentaaza macrocycles have been studied, revealing the formation of stable complexes in solution. researchgate.net 1H and 13C NMR spectroscopy are valuable techniques for characterizing these diamagnetic complexes and studying their solution behavior. core.ac.uk

Table 4: Structural and Thermodynamic Parameters for a Zinc(II)-Pentaaza Macrocycle Complex

| Property | Description | Reference |

|---|---|---|

| Coordination Geometry | Distorted Trigonal-Bipyramidal | rsc.org |

| Coordination Number | 5 | rsc.orgnih.govmdpi.com |

Coordination with Other Metal Cations

The versatility of this compound extends to its ability to form complexes with a range of other metal cations. For instance, studies on related macrocycles suggest that it can form stable complexes with cadmium(II). The coordination geometry of cadmium(II) in such complexes is often influenced by the size of the macrocyclic cavity and the nature of the counter-ion.

Furthermore, the coordination of rhodium(III) with polyamine macrocycles has been investigated. These complexes often exhibit octahedral geometries and can display interesting reactivity. rsc.org The study of such complexes provides a broader understanding of the coordinating capabilities of this class of macrocyclic ligands.

Stereochemical Aspects of Metal Complexes

The coordination of this compound to a metal center can give rise to various stereoisomers. The flexibility of the seventeen-membered ring allows it to adopt different conformations upon complexation, leading to the possibility of both geometrical and optical isomerism.

The relative arrangement of the five nitrogen donor atoms around the metal ion, as well as the conformation of the chelate rings, can lead to different geometric isomers. For example, in an octahedral complex with an additional monodentate ligand, cis and trans isomers are possible depending on the position of the sixth ligand relative to the macrocycle.

Furthermore, the chiral nature of the coordinated nitrogen atoms and the puckering of the chelate rings can result in the formation of enantiomeric pairs (optical isomers). The specific stereoisomer that is formed can be influenced by factors such as the metal ion, the reaction conditions, and the presence of ancillary ligands. The study of these stereochemical aspects is crucial for understanding the structure-property relationships of these metal complexes.

Isomeric Forms and Diastereoselectivity

The coordination of this compound to a metal center can result in the formation of different geometric isomers. This isomerism often arises from the relative arrangement of the macrocycle itself and any additional ligands in the coordination sphere. For instance, in octahedral complexes with two additional monodentate ligands, cis and trans isomers can be formed.

In related tetraazamacrocyclic systems, the stereoisomerism of the macrocycle itself has been shown to dictate the geometric isomerism of the resulting metal complex. For example, different stereoisomers of 5,7,12,14-tetramethyl-1,4,8,11-tetraazacyclotetradecane (CTMC) have been found to selectively produce either cis- or trans-dichloridoiron(III) complexes. Similarly, with 5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane (HMC), the rac and meso forms of the ligand lead to the formation of cis and trans dichloridoiron(III) complexes, respectively. nih.gov This highlights the importance of the inherent stereochemistry of the macrocyclic ligand in directing the final geometry of the coordination complex, a principle that also applies to the more flexible this compound.

Chirality at Coordinated Nitrogen Centers

Upon coordination to a metal ion, the secondary amine nitrogen atoms of this compound can become chiral centers. The relative configuration of these newly formed stereocenters can lead to a number of diastereomers. The specific diastereomers that are formed can be influenced by factors such as the metal ion, solvent, and reaction conditions, leading to diastereoselectivity.

Structural Elucidation of Coordination Complexes

Crystal Structure Analysis by X-ray Diffraction

The analysis of crystal structures of related macrocyclic complexes reveals important trends in metal-ligand bond distances and angles. For example, in a distorted octahedral nickel(II) complex with 1,4,7,10,13-pentaazacyclopentadecane (B1330191), the five Ni-N bond distances were found to be in the narrow range of 2.051(7) to 2.083(8) Å. researchgate.net The N-Ni-N chelate angles within the five-membered rings ranged from 82.6(4) to 84.7(4)°. researchgate.net

In a series of iron(III) complexes with substituted tetraazacyclotetradecanes, significant variations in bond angles were observed, indicative of distorted geometries. nih.gov For instance, in a cis-dichloridoiron(III) complex, the angles between cis substituents varied from 81.55(5) to 107.56(4)°, while the angles between trans-ligating atoms ranged from 157.76(8) to 170.88(3)°. nih.gov In contrast, a trans isomer exhibited a less strained configuration. nih.gov

Table 1: Selected Bond Distances and Angles in Analagous Macrocyclic Complexes

| Complex | Metal-Nitrogen Bond Distances (Å) | N-Metal-N Angles (°) |

| [Ni(C₁₀H₂₅N₅)(ClO₄)]⁺ | 2.051(7) - 2.083(8) | 82.6(4) - 84.7(4) |

| cis-[FeCl₂(rac-5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane)]⁺ | Not specified | 81.55(5) - 107.56(4) |

| trans-[FeCl₂(meso-5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane)]⁺ | Not specified | 84.61(8) - 95.39(8) |

Data sourced from related macrocyclic systems to illustrate typical values.

The coordination geometry of metal complexes with this compound is highly dependent on the size and electronic configuration of the metal ion. Common geometries include distorted octahedral and square pyramidal.

For instance, a nickel(II) complex with the closely related 1,4,7,10,13-pentaazacyclopentadecane ligand adopts a distorted octahedral N₅O coordination geometry, with the five nitrogen atoms of the macrocycle and an oxygen atom from a perchlorate (B79767) anion coordinating to the metal center. researchgate.net Similarly, iron(III) complexes with substituted tetraazacyclotetradecanes have been shown to adopt pseudo-octahedral geometries. nih.gov In some cases, depending on the steric bulk of the macrocycle and the nature of the co-ligands, lower coordination numbers and geometries such as square pyramidal can be observed.

Examination of Crystal Packing and Intermolecular Interactions

Detailed crystallographic studies on complexes of this compound are limited in publicly accessible literature. However, analysis of related polyaza macrocyclic complexes provides insight into the types of interactions that likely govern the crystal packing of its derivatives. In the solid state, the three-dimensional architecture of metal complexes is dictated by a combination of covalent bonds within the complex and non-covalent intermolecular interactions.

Solution-Phase Complexation Studies

The behavior of this compound and its metal complexes in solution is critical for understanding their potential applications. Various analytical techniques are employed to determine the thermodynamic and kinetic parameters of complex formation.

Potentiometric pH-metry for Protonation and Stability Constants

Potentiometric pH titration is a fundamental technique used to determine the protonation constants of a ligand and the stability constants of its metal complexes. This method involves monitoring the pH of a solution containing the ligand as a strong acid or base is added. For a polyaza macrocycle like this compound, which has five nitrogen atoms, multiple protonation steps are expected. Each protonation constant (Ki) corresponds to the equilibrium of the addition of a proton to a specific amine group.

Thermodynamic Parameters of Complex Formation

The stability of a metal complex is governed by thermodynamic parameters such as the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). These parameters are related by the equation ΔG° = -RTlnK = ΔH° - TΔS°. The stability constant (K) provides the value for ΔG°. The enthalpy change, which reflects the heat absorbed or released during complexation, can be determined by calorimetric titration or by studying the temperature dependence of the stability constant. The entropy change, which relates to the change in disorder of the system upon complex formation, can then be calculated.

For complexation reactions involving macrocyclic ligands, the "macrocyclic effect" often leads to enhanced stability compared to analogous open-chain ligands. This is typically due to a more favorable enthalpic contribution from the pre-organized nature of the ligand and a less unfavorable or even favorable entropic contribution.

Kinetic Studies of Metal Complexation and Dissociation

The kinetic stability of a metal complex, which refers to its lability or inertness, is another crucial aspect of its coordination chemistry. Kinetic studies investigate the rates of both the formation and dissociation of the complex. The formation kinetics of metal complexes with polyaza macrocycles can be slow, often due to the conformational changes required for the ligand to encapsulate the metal ion. nih.govnih.gov The rate of complex formation can be influenced by factors such as pH, temperature, and the nature of the metal ion and solvent. researchgate.net

Dissociation kinetics, which measure how quickly a metal ion is released from the complex, are particularly important for applications where high stability is required, such as in medical imaging or therapy. The dissociation of these complexes is often acid-catalyzed, meaning the rate of dissociation increases at lower pH values. rsc.orgnih.gov The kinetic inertness of many macrocyclic complexes is a key advantage, as it prevents the release of potentially toxic free metal ions. researchgate.net

Redox Chemistry of Metal Complexes

The ability of a metal complex to participate in electron transfer reactions is determined by its redox properties. The incorporation of a redox-active metal ion into a macrocyclic ligand like this compound can lead to complexes with interesting electrochemical behavior.

Electrochemical Characterization of Ligand and Complexes

Cyclic voltammetry is a common electrochemical technique used to study the redox properties of metal complexes. This method involves sweeping the potential of an electrode and measuring the resulting current. The resulting voltammogram provides information about the redox potentials and the reversibility of the electron transfer processes.

Stability of Different Oxidation States of Coordinated Metals

The ability of the macrocyclic ligand this compound, often denoted asaneN5, to stabilize various oxidation states of coordinated metal ions is a critical aspect of its coordination chemistry. The pentadentate nature of this ligand, with its five nitrogen donor atoms, creates a versatile coordination environment that can accommodate the electronic and steric requirements of metal ions in different oxidation states. The stability of a particular oxidation state is influenced by a combination of factors, including the size of the metal ion, the preferred coordination geometry, and the electronic effects exerted by the macrocyclic framework.

Research into the coordination chemistry of this compound has revealed its capacity to form stable complexes with a range of transition metals, influencing the accessibility and stability of various oxidation states. This is often investigated through electrochemical techniques such as cyclic voltammetry, which provide valuable data on the redox potentials of the metal complexes. These potentials offer a quantitative measure of the ease or difficulty of oxidizing or reducing the central metal ion, thereby shedding light on the relative stability of adjacent oxidation states.

Nickel Complexes:

The coordination of this compound to nickel has been a subject of interest, particularly concerning the stabilization of the less common Ni(III) oxidation state. Typically, nickel exists in the +2 oxidation state in its complexes. However, the strong sigma-donating ability of the five nitrogen atoms of the macrocycle can electronically stabilize the higher +3 oxidation state.

Electrochemical studies on nickel(II) complexes with this and similar pentaazamacrocycles have demonstrated the accessibility of the Ni(II)/Ni(III) redox couple. The formal potential (E°) for this process provides a direct measure of the stability of the Ni(III) state relative to the Ni(II) state. A more positive redox potential indicates that the Ni(II) state is more stable and harder to oxidize, while a less positive or even negative potential suggests a greater stabilization of the Ni(III) state.

| Complex | Redox Couple | Potential (V vs. reference electrode) | Solvent/Electrolyte |

| [Ni(aneN5)]2+ | Ni(II)/Ni(III) | Data not available in searched literature | - |

No specific redox potential data for the nickel complex of this compound was found in the publicly available literature. The table is presented as a template for future data.

Copper Complexes:

For copper, the +1 and +2 oxidation states are most common. The geometry imposed by the this compound ligand plays a crucial role in determining the relative stability of Cu(I) and Cu(II). Copper(II) ions generally prefer a square planar or distorted octahedral geometry, which can be readily accommodated by the flexible macrocycle. In contrast, Cu(I) ions favor a tetrahedral or linear coordination geometry.

The ability of theaneN5 ligand to adapt its conformation allows it to stabilize both the Cu(II) and Cu(I) states to varying degrees. The redox potential of the Cu(II)/Cu(I) couple in the complex provides insight into this stabilization. A more positive potential suggests a preference for the Cu(I) state, while a more negative potential indicates greater stability of the Cu(II) state.

| Complex | Redox Couple | Potential (V vs. reference electrode) | Solvent/Electrolyte |

| [Cu(aneN5)]2+ | Cu(II)/Cu(I) | Data not available in searched literature | - |

Cobalt Complexes:

Cobalt commonly exists in the +2 and +3 oxidation states. The coordination of this compound can significantly influence the stability of the Co(II)/Co(III) redox pair. The strong ligand field provided by the five nitrogen donors generally favors the stabilization of the Co(III) state, which is often low-spin in such environments.

Electrochemical measurements of cobalt complexes with this macrocycle would reveal the potential for the Co(II) to Co(III) oxidation. This value is a key indicator of how effectively the ligand environment stabilizes the higher oxidation state. A less positive potential for the Co(II)/Co(III) couple compared to the aqueous Co(II)/Co(III) potential would signify substantial stabilization of the Co(III) ion by the macrocyclic ligand.

| Complex | Redox Couple | Potential (V vs. reference electrode) | Solvent/Electrolyte |

| [Co(aneN5)]2+ | Co(II)/Co(III) | Data not available in searched literature | - |

Detailed research findings, including specific redox potentials for the cobalt complex of this compound, were not found in the available literature. The table is for representational purposes.

Spectroscopic Characterization in Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for probing the molecular structure, dynamics, and environment of 1,4,7,11,14-Pentaazacycloheptadecane and its derivatives. It provides detailed information at the atomic level, which is crucial for understanding the behavior of these molecules in solution.

Conformational Dynamics in Solution

Large and flexible macrocycles such as this compound exist as a dynamic equilibrium of multiple conformers in solution. The interchange between these conformations, which includes processes like ring inversion and nitrogen atom inversion, can be studied using variable-temperature NMR spectroscopy. While specific studies detailing the complete conformational analysis of the free this compound are not extensively documented in publicly available literature, the principles of such analyses are well-established for similar large, flexible macrocycles. nih.govacs.orgmdpi.comacs.org

For these types of molecules, NMR spectra often show broad signals at room temperature, indicating that conformational exchange processes are occurring at a rate comparable to the NMR timescale. Upon cooling, the exchange processes slow down, which can lead to the sharpening of signals and, in some cases, the resolution of distinct signals for individual conformers. Conversely, heating the sample can cause these signals to coalesce into time-averaged resonances. Analysis of the line shapes at different temperatures allows for the determination of the energy barriers (activation parameters) for these conformational changes. For complex systems, two-dimensional exchange spectroscopy (2D EXSY) can be employed to identify and quantify the rates of exchange between different conformational states. acs.org

Ligand Protonation State Determination

The basicity of the five nitrogen atoms in this compound is a critical factor in its coordination chemistry. NMR titration is a powerful method to determine the protonation sequence and the macroscopic and microscopic protonation constants (pKa values) of polyamines. uc.ptscispace.comrsc.org This involves monitoring the chemical shifts of the ligand's protons or carbons as a function of pH.

As protons are added to the macrocycle, the chemical shifts of the nuclei near the protonated nitrogen atoms experience a significant downfield shift due to the inductive effect of the positive charge. By tracking these changes, it is possible to deduce which nitrogen atoms are protonated at different pH values. The data from an NMR-pH titration can be fitted to theoretical models to extract the pKa values for each protonation step. nih.gov For polyamines like this compound, the protonation is expected to occur sequentially, with the first protonation occurring at the most basic nitrogen site. The electrostatic repulsion between positively charged ammonium groups generally leads to a decrease in the basicity of the remaining nitrogen atoms, resulting in successively lower pKa values. Potentiometric titrations are often used in conjunction with NMR to provide robust determinations of these constants. uc.ptrsc.orgnih.gov

Table 1: Representative Protonation Constants for Polyaza Macrocycles (Note: Data for the specific title compound is not readily available; this table presents analogous data for related compounds to illustrate typical values.)

| Macrocycle | logK1 | logK2 | logK3 | Method | Reference |

|---|---|---|---|---|---|

| 1,4,7-Triazacyclononane (TACN) | 10.4 | 6.8 | <2 | Potentiometry | rsc.org |

| 1,4,8-Triazacycloundecane | 11.2 | 6.5 | 2.1 | Potentiometry | rsc.org |

Structural Features of Metal Complexes

NMR spectroscopy is crucial for characterizing the structure of diamagnetic metal complexes of this compound, such as those with Ni(II) in certain coordination geometries. The coordination of the macrocycle to a metal ion imposes significant conformational constraints and results in a more defined structure in solution.

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in assigning the complex proton and carbon signals and establishing through-bond connectivities, which helps to confirm the coordination mode of the ligand. mmu.ac.uk Although detailed NMR chemical shift data for the Ni(II) and Cu(II) complexes of this compound are not widely reported, the general ranges for protons attached to sp³ carbons in similar macrocyclic complexes are typically observed between 1.5 and 4.0 ppm. chemistrysteps.comsigmaaldrich.comnih.gov

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy is a key technique for studying the electronic structure of transition metal complexes, providing insights into the coordination geometry and the nature of the metal-ligand bonding.

Ligand Field Transitions in Metal Complexes

The d-d electronic transitions observed in the UV-Vis spectra of transition metal complexes are particularly sensitive to the identity of the metal ion, its oxidation state, and the geometry of the coordination sphere.

For the complexes of this compound with Ni(II) and Cu(II), the positions and intensities of the d-d absorption bands are characteristic of their respective geometries. The nickel(II) complex, [Ni(cnad)]²⁺, is reported to be five-coordinate, likely adopting a square-pyramidal or trigonal-bipyramidal geometry. researchgate.net Five-coordinate Ni(II) complexes typically exhibit multiple d-d transitions in the visible region.

The copper(II) complexes of pentaaza macrocycles, including this compound, generally appear to be square-pyramidal based on their electronic spectra. researchgate.net A d⁹ Cu(II) ion in a square-pyramidal (C₄ᵥ) environment is expected to show transitions from the filled d orbitals (dₓz, dᵧz, dₓy, d₂²) to the singly occupied dₓ²₋ᵧ² orbital. These often result in a broad, asymmetric absorption band in the visible region, typically around 550-700 nm. nih.govekb.eg For example, the electronic spectrum for the complex of Cu(II) with a related ligand, 2,6-dioxo-1,4,7,11,14-pentaazacycloheptadecane, shows a band at 16,300 cm⁻¹ (approx. 613 nm), consistent with a square-pyramidal geometry.

Table 2: Representative UV-Vis Spectral Data for Ni(II) and Cu(II) Complexes with N-donor Ligands (Note: This table presents typical absorption maxima for complexes with similar coordination environments.)

| Complex Type | Geometry | Typical λmax (nm) | Transition Assignment | Reference |

|---|---|---|---|---|

| Ni(II)-pentaamine | Five-coordinate | 450-600 | d-d transitions | scispace.com |

| Cu(II)-pentaamine | Square Pyramidal | 600-650 | ²E → ²B₁ (in C₄ᵥ) | nih.gov |

Monitoring Complex Formation in Solution

UV-Vis spectroscopy is a convenient method for monitoring the formation of metal complexes in solution, allowing for the determination of stability constants and the study of reaction kinetics. When a metal ion coordinates to this compound, the ligand field around the metal changes, leading to a shift in the d-d absorption bands.

By performing a spectrophotometric titration, where the concentration of the metal or ligand is systematically varied, the changes in absorbance can be used to determine the stoichiometry and stability constant of the resulting complex. The appearance of isosbestic points in the spectra during the titration indicates a clean conversion from the free metal ion (or its solvated form) to the metal-ligand complex.

Furthermore, rapid kinetic processes, such as the complex formation reaction, can be monitored using stopped-flow UV-Vis spectroscopy. nih.gov By rapidly mixing solutions of the metal ion and the ligand, the change in absorbance over time can be recorded. Analysis of this kinetic data provides information on the rate constants and the mechanism of the complexation reaction. nih.govrsc.org For example, studies on similar copper(II) and cobalt(II) complexes with macrocycles have shown that complex formation often proceeds through a two-step mechanism involving an initial outer-sphere association followed by the rate-determining ring conformation change and coordination. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental tool for probing the vibrational modes of molecules, making it highly effective for characterizing the pentaazamacrocycle and its derivatives. tutorchase.comyoutube.com By analyzing the absorption of infrared radiation, researchers can identify key functional groups and deduce how the macrocyclic structure is affected by metal coordination or chemical modification. tutorchase.comcopbela.org

The IR spectrum of the free this compound ligand is characterized by specific vibrational bands corresponding to its constituent bonds. Key absorptions include N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region, and C-H stretching vibrations from the ethylene bridges, which appear between 2850 and 3000 cm⁻¹. ponder.ing The region below 1600 cm⁻¹ contains a complex series of bands related to N-H bending, C-N stretching, and other skeletal vibrations of the macrocyclic framework.

Upon coordination to a metal ion, significant changes occur in the IR spectrum. The coordination of the nitrogen atoms to the metal center alters the bond strengths and vibrational frequencies. For instance, the N-H stretching and bending vibrations are often shifted, and changes in the skeletal vibration region can indicate conformational rearrangements of the macrocycle to accommodate the metal ion. In complexes of related tetraaza macrocycles, the coordination of the amine groups is confirmed by shifts in these characteristic bands.

Table 1: Typical Infrared Absorption Bands for Pentaazamacrocycles and their Complexes

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Free Ligand) | Change Upon Complexation |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Shift in frequency and broadening |

| C-H Stretch (aliphatic) | 2850 - 3000 | Minor shifts |

| N-H Bend | 1550 - 1650 | Shift to lower or higher frequency |

Note: The exact positions of the peaks can vary depending on the specific metal ion, its coordination geometry, and the experimental conditions.

IR spectroscopy serves as a powerful and straightforward method for verifying the successful modification of the macrocycle's structure. youtube.com When new functional groups are appended to the macrocyclic backbone, they introduce new, characteristic absorption bands into the IR spectrum. ponder.inglibretexts.org

For example, if an amide group were introduced, a strong C=O stretching band would appear around 1630-1680 cm⁻¹. Similarly, the introduction of an alcohol would result in a broad O-H stretching band around 3200-3600 cm⁻¹. ponder.ing Conversely, the disappearance of a band can also be informative. If one of the secondary amine protons is replaced by an alkyl chain, the corresponding N-H stretching vibration will vanish from the spectrum, providing clear evidence of the reaction's success. This "fingerprint" approach allows for rapid confirmation of chemical transformations on the macrocycle. tutorchase.com

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an essential technique for studying species with unpaired electrons. It provides direct and detailed information about the electronic and geometric structure of paramagnetic metal centers, such as Cu(II) and Mn(II), when complexed with this compound. mdpi.comresearchgate.net

Copper(II) Complexes: The Cu(II) ion has a d⁹ electronic configuration with one unpaired electron, making it EPR active. Cu(II) complexes with pentaazamacrocycles typically exhibit axial EPR spectra, characterized by two primary g-values: g∥ and g⊥. mdpi.com These parameters arise from the interaction of the unpaired electron with the external magnetic field. The spectra also often display hyperfine splitting due to the interaction of the electron spin with the copper nucleus (⁶³Cu and ⁶⁵Cu, both with nuclear spin I = 3/2), which splits the g∥ signal into four lines.

EPR spectroscopy is a uniquely powerful tool for probing the immediate coordination sphere of a metal ion. mdpi.com The values of the g-tensor and the hyperfine coupling constants (A-tensor) are highly sensitive to the geometry of the complex and the nature of the coordinating atoms.

For Cu(II) complexes, the relative magnitudes of g∥ and g⊥ can distinguish between different geometries. For instance, in a square pyramidal or elongated octahedral geometry, the unpaired electron resides primarily in the d(x²-y²) orbital, resulting in g∥ > g⊥ > 2.0023. researchgate.net In contrast, a compressed octahedral or trigonal bipyramidal geometry would place the unpaired electron in the d(z²) orbital, leading to g⊥ > g∥ ≈ 2.0023. researchgate.net Furthermore, if the coordinating nitrogen atoms are magnetically active (¹⁴N, I=1), superhyperfine splitting may be observed on the copper hyperfine lines, providing direct evidence of the N-coordination. cardiff.ac.uk

For Mn(II) complexes, the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic), describe the splitting of the spin states in the absence of a magnetic field and are highly dependent on the symmetry of the ligand field. nih.gov By simulating the experimental EPR spectra and extracting these parameters, researchers can gain detailed insight into the coordination geometry provided by the five nitrogen donors of the pentaazamacrocycle. nih.gov

Table 2: Representative EPR Parameters for Paramagnetic Metal Complexes

| Metal Ion | Typical Geometry | g-values | Hyperfine Coupling (A) | Key Information Derived |

|---|---|---|---|---|

| Cu(II) | Square Pyramidal | g∥ ≈ 2.2-2.4, g⊥ ≈ 2.05-2.09 | A∥ ≈ 150-200 x 10⁻⁴ cm⁻¹ | d(x²-y²) ground state, nature of Cu-N bonding mdpi.com |

| Cu(II) | Trigonal Bipyramidal | g⊥ ≈ 2.2-2.3, g∥ ≈ 2.0 | A⊥ ≈ 80-150 x 10⁻⁴ cm⁻¹ | d(z²) ground state, distortion from ideal geometry researchgate.net |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable analytical technique used to determine the molecular weight of the this compound ligand and to confirm the composition of its metal complexes. Soft ionization techniques, particularly Electrospray Ionization (ESI-MS), are commonly employed for this purpose as they can transfer intact molecular or complex ions from solution to the gas phase.

For the free macrocycle, ESI-MS in positive ion mode would typically show a prominent peak corresponding to the protonated molecule, [L+H]⁺. This allows for the unambiguous confirmation of the ligand's molecular weight and, by extension, its elemental composition.

When analyzing metal complexes, ESI-MS can verify the successful formation of the desired product. The spectrum would be expected to show peaks corresponding to the intact complex ion, such as [ML]ⁿ⁺, where M is the metal, L is the ligand, and n is the charge of the complex. The observed mass-to-charge ratio (m/z) and the isotopic distribution pattern, which is often characteristic for metals like copper, provide definitive evidence for the stoichiometry of the complex, confirming the 1:1 metal-to-ligand ratio. rsc.org

Identification of Synthetic Products and Metal Complexes

The successful synthesis of this compound and its subsequent complexation with metal ions are typically verified using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for elucidating the structure of the macrocycle and its complexes in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively. Upon complexation with a metal ion, changes in the chemical shifts of the protons and carbons adjacent to the nitrogen donor atoms can be observed, indicating the coordination of the metal. For instance, the ¹⁵N NMR spectra of metal complexes with aza-macrocycles show coordination shifts, and metal-nitrogen spin couplings can be measured for certain metal ions like Cd(II), Hg(II), and Pb(II) rsc.org.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. In the context of this compound, the IR spectrum will show characteristic bands for N-H and C-H stretching and bending vibrations. Upon complexation with a metal, shifts in the N-H vibrational frequencies are expected due to the coordination of the nitrogen atoms to the metal center. New bands at lower frequencies corresponding to the metal-nitrogen (M-N) bond vibrations may also appear researchgate.netresearchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The free macrocycle typically does not show significant absorption in the visible region. However, its transition metal complexes are often colored and exhibit characteristic d-d electronic transitions in the UV-Vis spectrum. The position and intensity of these absorption bands can provide information about the geometry and electronic structure of the metal complex researchgate.net.

Table 1: Representative Spectroscopic Data for a Metal Complex of a Pentaaza Macrocycle Derivative

| Spectroscopic Technique | Free Ligand | Metal Complex |

| ¹H NMR (ppm) | δ 2.5-3.5 (m, -CH₂-N) | Shifted signals of -CH₂-N protons |

| ¹³C NMR (ppm) | δ 45-55 (-CH₂-N) | Shifted signals of -CH₂-N carbons |

| IR (cm⁻¹) | ~3250 (ν N-H) | Shifted ν N-H, ~450-550 (ν M-N) |

| UV-Vis (nm) | No significant absorption | λmax corresponding to d-d transitions |

Note: The data in this table is representative and the exact values will vary depending on the specific metal ion, solvent, and other experimental conditions.

Study of Solution-Phase Speciation

Potentiometric titration is a key analytical method used to investigate the solution-phase speciation of this compound and its metal complexes. This technique allows for the determination of protonation constants of the free ligand and the stability constants of the metal complexes.

The macrocycle, with its five nitrogen atoms, can be protonated to varying degrees depending on the pH of the solution. Potentiometric titrations involve monitoring the pH of a solution of the ligand as a strong acid or base is added. The resulting titration curve can be analyzed to determine the pKa values for each protonation step.

Table 2: Representative Protonation and Stability Constants for a Pentaaza Macrocycle System

| Equilibrium | Constant | Log Value |

| L + H⁺ ⇌ LH⁺ | K₁ | ~10-11 |

| LH⁺ + H⁺ ⇌ LH₂²⁺ | K₂ | ~9-10 |

| LH₂²⁺ + H⁺ ⇌ LH₃³⁺ | K₃ | ~7-8 |

| LH₃³⁺ + H⁺ ⇌ LH₄⁴⁺ | K₄ | ~2-3 |

| LH₄⁴⁺ + H⁺ ⇌ LH₅⁵⁺ | K₅ | < 2 |

| M²⁺ + L ⇌ ML²⁺ | log KML | Varies with metal ion |

Note: These values are illustrative. The actual constants are dependent on factors such as temperature, ionic strength, and the specific macrocycle.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Studies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While specific XPS studies on this compound are not extensively reported, the principles can be applied to understand its behavior when immobilized on a surface.

If this compound were to be functionalized onto a surface, for instance, to create a metal-ion capturing interface, XPS would be a valuable tool for characterization. High-resolution XPS spectra of the N 1s region would provide information about the chemical environment of the nitrogen atoms. Upon complexation with a metal ion, a shift in the N 1s binding energy would be expected, reflecting the change in the electronic density around the nitrogen atoms due to coordination. For example, in a study of a tetraaza-macrocyclic ligand, the N 1s signal corresponding to the polyamine moiety shifted to a higher binding energy upon adsorption of Cu(II), indicating a strong interaction acs.orgresearchgate.net. Conversely, interaction with Zn(II) caused a shift to lower binding energy acs.orgresearchgate.net. This demonstrates the utility of XPS in probing the electronic interactions between the macrocycle and metal ions on a surface.

Table 3: Expected N 1s Binding Energy Shifts in XPS upon Metal Complexation

| Sample | N 1s Binding Energy (eV) | Interpretation |

| Free Ligand on Surface | ~400.0 | Reference binding energy of amine nitrogen |

| Ligand-Metal Complex 1 | > 400.0 | Shift to higher binding energy suggesting electron withdrawal from N upon coordination |

| Ligand-Metal Complex 2 | < 400.0 | Shift to lower binding energy suggesting a different mode of interaction or charge distribution |

Fluorescence Spectroscopy for Molecular Recognition and Sensing Studies

Fluorescence spectroscopy is a highly sensitive technique that can be employed to study the molecular recognition and sensing capabilities of appropriately functionalized derivatives of this compound. By attaching a fluorophore to the macrocyclic framework, a fluorescent sensor can be created.

The principle behind such a sensor is that the binding of a specific guest, such as a metal ion, to the macrocyclic cavity can modulate the fluorescence properties of the attached fluorophore. This modulation can manifest as either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence intensity, or a shift in the emission wavelength. These changes occur due to photophysical processes such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or chelation-enhanced fluorescence (CHEF).

For instance, aza-macrocycles functionalized with fluorogenic units can act as selective and sensitive fluorescent sensors for various metal ions nih.gov. The binding of a metal ion to the nitrogen-rich cavity of the macrocycle can alter the electronic properties of the system, thereby affecting the excited state of the fluorophore. The selectivity of the sensor is determined by the specific fit and binding affinity of the macrocyclic cavity for a particular metal ion. The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can be significantly altered upon metal ion complexation instras.comacs.org.

Table 4: Representative Fluorescence Properties of a Macrocycle-Based Sensor

| Species | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

| Free Sensor | ~350 | ~450 | Low |

| Sensor + Metal Ion | ~350 | ~450 | High (Turn-on) |

| Sensor + Quenching Metal Ion | ~350 | ~450 | Very Low (Turn-off) |

Note: The presented data is hypothetical and serves to illustrate the principles of fluorescence sensing with aza-macrocycles.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure, spectroscopic properties, and reaction mechanisms of chemical compounds. However, a dedicated search of scientific databases and literature yields no specific studies applying these methods to 1,4,7,11,14-Pentaazacycloheptadecane.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict various spectroscopic parameters, such as NMR and IR spectra, which can aid in the characterization of compounds. nih.gov There is no available research that reports the theoretical prediction of spectroscopic parameters for this compound. Such predictive studies are valuable for validating experimental data and for the structural elucidation of new derivatives. researchgate.netnih.gov

Reaction Mechanism Studies (e.g., Acid Hydrolysis)

The mechanisms of chemical reactions, such as the acid hydrolysis of metal complexes, are often elucidated through DFT calculations. nih.gov These studies can map out the energy profiles of reaction pathways and identify transition states and intermediates. At present, there are no specific computational studies focused on the reaction mechanisms of this compound or its complexes.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics and molecular dynamics are powerful computational techniques for studying the conformational landscape and dynamic behavior of flexible molecules like macrocycles.

Conformational Analysis of the Ligand

While the conformational analysis of macrocycles is a well-established field of computational chemistry, there are no specific studies detailing the conformational preferences of the this compound ligand. Such an analysis would identify the low-energy conformers of the macrocycle, which is crucial for understanding its coordination behavior with metal ions. nih.gov

Prediction of Metal-Ligand Binding Geometries

Molecular mechanics and molecular dynamics simulations are also employed to predict the three-dimensional structures of metal-ligand complexes. nih.gov These predictions are vital for understanding the coordination chemistry of the ligand and for the rational design of new complexes with specific properties. There is a lack of published research on the prediction of metal-ligand binding geometries for complexes of this compound.

Force Field Development for Macrocyclic Systems

The development of accurate molecular mechanics force fields is crucial for the computational modeling of large and flexible molecules like this compound and its metal complexes. A well-parameterized force field allows for the rapid calculation of molecular geometries, conformational energies, and dynamic behavior, which are often computationally expensive to determine using quantum mechanical methods.

Detailed structural data from experimental techniques, particularly X-ray crystallography, are fundamental to the development of reliable force fields. acs.org The crystal structures of metal complexes of this compound serve as a critical benchmark for parameterizing a force field. acs.org For instance, the analysis of the crystal structures of the nickel(II) and copper(II) complexes of this ligand has been highlighted as important for the creation of consistent molecular mechanical force fields for these metal ions. acs.org

The process of force field development for such systems typically involves the following steps:

Initial Parameterization: Initial parameters for bond lengths, bond angles, and dihedral angles are often derived from existing generic force fields like AMBER or MMFF.

Quantum Mechanical Calculations: High-level quantum mechanical calculations are performed on the ligand and its smaller fragments to obtain more accurate geometric parameters and partial atomic charges.

Parameter Refinement: The initial parameters are then refined by fitting the molecular mechanics energies and geometries to the quantum mechanical data and, most importantly, to experimental data such as crystal structures.

Validation: The newly developed force field is then validated by its ability to reproduce experimental observables for a range of related molecules that were not included in the parameterization set.

While a specific, fully developed force field exclusively for this compound is not extensively documented in publicly available literature, the foundational crystallographic work provides the necessary data for such a development. The availability of these crystal structures allows researchers to derive and validate parameters for metal-ligand interactions, which are often the most challenging aspect of force field development for coordination compounds.

Ligand Design and Structure-Activity Relationship (SAR) Modeling

Computational methods play a pivotal role in the rational design of new ligands and in understanding the relationship between their structure and activity. For macrocyclic systems like this compound, these approaches can predict how modifications to the macrocyclic backbone or the addition of functional groups will affect properties such as metal ion selectivity, complex stability, and biological activity.

The rational design of new derivatives of this compound aims to create molecules with tailored properties for specific applications, such as in medical imaging, catalysis, or as therapeutic agents. Computational modeling can significantly accelerate this process by allowing for the in silico screening of virtual libraries of candidate molecules before undertaking synthetic efforts.

An example of a field where such rational design is crucial is in the development of agents for Boron Neutron Capture Therapy (BNCT). Although detailed design studies on derivatives of this compound for this purpose are not widely published, the fundamental thermodynamic properties of its complexes are relevant to this area of research. nih.gov For instance, the thermodynamic functions for the formation of the copper(II) complex of this compound have been determined, providing insights into the stability of such complexes. nih.gov This information is a critical starting point for designing new derivatives where, for example, a boron-containing moiety is appended to the macrocyclic framework.

The design process would typically involve:

Scaffold Selection: Starting with the known structure of this compound.

Functionalization: Computationally adding various functional groups to the macrocycle.

Property Prediction: Using computational models to predict key properties of the new derivatives, such as their ability to bind a target metal ion, their stability, and their electronic properties.

Selection of Candidates: Prioritizing the most promising candidates for synthesis and experimental evaluation based on the computational predictions.

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental data. This correlation is essential for refining computational models and ensuring their predictive power. For this compound and its complexes, experimental data on their thermodynamic stability and kinetic properties provide a valuable benchmark for computational studies.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in this regard. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. While specific QSAR models for derivatives of this compound are not extensively reported, the methodologies are well-established for aza-macrocycles. dokumen.pub Such a study would involve calculating a set of molecular descriptors for a series of derivatives and then using statistical methods to correlate these descriptors with experimentally determined activities.

The stability of metal complexes is a key parameter that can be both experimentally measured and computationally predicted. For instance, the stability of complexes with macrocyclic ligands is known to be influenced by the size of the macrocyclic ring. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the binding energies of metal ions with this compound, which can then be compared with experimentally determined formation constants.

A successful correlation between computational predictions and experimental data for this compound would involve:

Computational Modeling: Calculating properties such as complex stability, redox potentials, and electronic spectra using methods like DFT.

Experimental Measurement: Determining the same properties experimentally through techniques like potentiometric titrations, cyclic voltammetry, and UV-Vis spectroscopy.

Direct Comparison: Analyzing the level of agreement between the theoretical and experimental results to validate and refine the computational models.

The existing experimental data on the stability and reactivity of this compound complexes provide a solid foundation for future studies aimed at developing and validating predictive computational models for this important class of macrocyclic compounds.

Applications in Advanced Chemical Research Excluding Clinical/safety

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry investigates chemical systems composed of multiple molecular subunits, focusing on the weaker, reversible non-covalent interactions between them. These interactions, including hydrogen bonding, metal coordination, and electrostatic forces, are fundamental to molecular recognition, a process of specific interaction between two or more molecules. Macrocyclic polyamines, such as 1,4,7,11,14-pentaazacycloheptadecane, are of significant interest in this field due to their ability to coordinate with a variety of metal ions. researchgate.net

The structure of this compound, with its five nitrogen donor atoms, makes it an effective host molecule for a variety of guest ions. The binding of guest molecules to macrocyclic polyamines is driven by non-covalent interactions. The selectivity of these macrocycles for specific guests can be adjusted by altering the size and shape of the macrocyclic ring and the nature of its donor atoms.

Pentaaza macrocyclic ligands have been demonstrated to form stable complexes with a range of metal ions. For instance, cobalt(III) complexes of this compound (referred to as chbd in some literature) have been synthesized and characterized. Similarly, nickel(II) has been shown to coordinate with the five nitrogen atoms of this ligand, forming a complex with a distorted square-pyramidal geometry. The study of anion recognition by synthetic receptors is also a significant area of supramolecular chemistry, driven by the importance of anions in numerous chemical and biological processes. The fundamental principles of these interactions are rooted in anion coordination chemistry, which examines the electrostatic or covalent interactions between anions and Lewis acidic receptors.

The principles of molecular recognition are applied in the creation of molecular sensors and chemosensors, which are devices designed to detect specific molecules or ions. These sensors typically consist of a receptor that binds to the target analyte and a transducer that converts this binding event into a measurable signal.

Macrocyclic compounds are frequently used in the development of such sensors. For example, a novel fluorescent chemosensor based on a pentaaza macrocyclic platform has been designed for the selective detection of Zn2+. Another study reported a new pentaaza-macrocyclic ligand for the selective recognition of Cu2+, which can function as both a colorimetric and fluorescent sensor. Furthermore, a pentaazamacrocyclic ligand incorporating a tripyrrindione unit has been shown to act as a multi-channel sensor for both Cu2+ and Fe3+ ions, exhibiting distinct color changes upon binding. The modification of a glassy carbon electrode with a pentaaza macrocyclic copper complex has also led to a dual-functional electrochemical sensor for the simultaneous determination of dopamine (B1211576) and uric acid.

Table 1: Examples of Chemosensors Based on Pentaaza Macrocycles

| Target Analyte | Sensor Type | Principle of Detection |

|---|---|---|

| Zn2+ | Fluorescent | Increased fluorescence intensity upon binding. |

| Cu2+ | Colorimetric & Fluorescent | Change in color and fluorescence upon binding. |

| Cu2+ and Fe3+ | Colorimetric | Distinct color changes for each ion. |

| Dopamine & Uric Acid | Electrochemical | Electrocatalytic oxidation at a modified electrode. |

| Hg2+ | Fluorescent | Quenching of fluorescence upon binding. |

Molecular switches are molecules that can be reversibly shifted between two or more stable states by an external stimulus, leading to a change in their properties. The design of these molecules is a complex task that requires a deep understanding of structure-property relationships. A new class of molecular switches has been developed based on the coordination of metal ions to a pentaaza macrocyclic ligand. These switches can be toggled between states with different optical and electrochemical properties by the addition and removal of metal ions. This concept is part of the broader field of artificial molecular machines, which are designed to perform work at the molecular level by converting energy into motion.

Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. This type of catalysis offers advantages such as high selectivity and activity. A pentaaza macrocyclic complex has been identified as an effective homogeneous catalyst for the oxidation of alcohols to aldehydes and ketones. This catalyst is active for a variety of substrates and can be recycled and reused. The field of supramolecular catalysis combines the principles of supramolecular chemistry and catalysis, where the catalyst is a self-assembled system formed through non-covalent interactions.

The oxygen reduction reaction (ORR) is a critical process in electrochemical energy devices like fuel cells. The slow kinetics of this reaction often limit device performance. Modifying platinum-based catalysts with small molecules is a strategy to enhance their durability. A study investigated a hexaaza macrocyclic ligand as a modifier for Pt/C catalysts, which demonstrated improved durability in the ORR. X-ray photoelectron spectroscopy revealed significant electron donation from the ligand to the platinum surface, indicating a strong interaction.

Advanced Materials and Nanotechnology

The robust coordination properties of this compound make it a prime candidate for integration into advanced materials, where its metal-binding sites can introduce specific functionalities.

Incorporation into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers, prized for their high surface area and tunable properties. While direct synthesis of MOFs using large, flexible macrocycles like this compound as the primary linker is challenging, a powerful alternative is post-synthetic modification (PSM). This technique allows for the covalent grafting of functional molecules onto a pre-existing MOF structure. nih.govrsc.org

Research has demonstrated that polyamines can be successfully grafted onto MOFs with reactive functional groups. For instance, the titanium-based MOF, MIL-125-NH2, which features free amino groups on its organic linkers, has been modified by installing various polyamines. acs.org A general strategy for this involves a two-step process:

Activation of the MOF: The parent MOF containing a suitable functional group (e.g., -NH2) is treated with a cross-linking agent. For example, phosphoryl chloride can react with the amine groups on the MOF linker. acs.org

Grafting of the Polyamine: The activated MOF is then reacted with the polyamine of interest. In the case of this compound, one of its secondary amine nitrogens would act as a nucleophile, attacking the activated site on the linker and forming a stable covalent bond.

This approach effectively tethers the pentaazamacrocycle within the pores of the MOF. The resulting material combines the high surface area and structural integrity of the parent MOF with the strong metal-chelating properties of the macrocycle. These immobilized metal-binding sites are of significant interest for applications in gas separation, selective adsorption of metal ions from solution, and heterogeneous catalysis. The general methodology for such a modification is outlined in the table below.

| Step | Reactants | Purpose |

| 1. MOF Selection | MOF with reactive linkers (e.g., MIL-125-NH₂) | Provides a stable, porous scaffold with sites for attachment. |

| 2. Activation | MOF, Cross-linker (e.g., Phosphoryl chloride), Base (e.g., Triethylamine) | Activates the MOF linker for subsequent nucleophilic attack. |

| 3. Grafting | Activated MOF, this compound | Covalently attaches the macrocycle to the MOF framework. |

| 4. Washing | Solvent (e.g., Chloroform) | Removes unreacted reagents to yield the final functionalized MOF. |

Functionalization of Surfaces and Nanoparticles

The principles of covalent attachment can also be applied to functionalize the surfaces of materials like silica (B1680970) nanoparticles, creating hybrid materials with tailored surface properties. The high density of amine groups on this compound makes it an excellent candidate for creating surfaces with a high capacity for metal ion coordination. researchgate.net

A common and effective method for grafting amines onto silica surfaces involves the use of silane (B1218182) coupling agents. benicewiczgroup.com The process typically proceeds as follows:

Surface Activation: The silica surface is first treated to ensure a high density of surface silanol (B1196071) (-Si-OH) groups.

Silanization: The activated silica is reacted with a bifunctional silane coupling agent, such as (3-aminopropyl)triethoxysilane (APTES) or a silane containing an epoxide or halide group. This step forms a stable covalent layer on the silica surface, terminating in a reactive functional group.

Macrocycle Attachment: The pentaazamacrocycle is then reacted with the functionalized surface. If an epoxy-functionalized silane was used, the secondary amines of the macrocycle would perform a ring-opening reaction. If a halide-functionalized silane was used, the attachment would occur via nucleophilic substitution.

This "grafting from" approach creates a robust hybrid material where the macrocycle is covalently bound to the nanoparticle surface. Such functionalized nanoparticles have potential applications as recyclable adsorbents for heavy metal remediation, as stationary phases in chromatography, or as platforms for immobilizing catalytic metal complexes. researchgate.netresearchgate.net

Bioinorganic Chemistry (Focus on Chemical Mechanisms)